![molecular formula C11H14N2O5 B220278 6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide CAS No. 117134-30-2](/img/structure/B220278.png)
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide, also known as 2'-Deoxyribonucleoside or dN, is an essential component of DNA synthesis. It is composed of a pyridine base, a ribose sugar, and a nitrogenous base. The molecule plays a vital role in the genetic code, as it is one of the four building blocks of DNA. In
Mecanismo De Acción
The mechanism of action of 2'-Deoxyribonucleoside is based on its ability to form hydrogen bonds with complementary nucleotides in DNA. The molecule pairs with a complementary nucleotide on the opposite strand of DNA, forming a base pair. This base pairing is essential for the accurate replication and transcription of DNA.
Biochemical and Physiological Effects:
2'-Deoxyribonucleoside has several biochemical and physiological effects. It is required for the accurate replication and transcription of DNA, and any disruption in its synthesis can lead to mutations and diseases such as cancer. The molecule is also involved in cell signaling pathways and has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-Deoxyribonucleoside in lab experiments is its high purity and stability. The molecule is readily available and can be synthesized in large quantities. However, one limitation is that it is relatively expensive compared to other nucleosides.
Direcciones Futuras
There are several future directions for research on 2'-Deoxyribonucleoside. One area of interest is the development of new methods for synthesizing the molecule, which could reduce the cost and increase the efficiency of its production. Another area of research is the study of the molecule's role in DNA repair and the development of new therapies for diseases such as cancer that are caused by DNA damage. Additionally, the molecule's potential as an anti-inflammatory agent and its effects on cell signaling pathways could be explored further.
Métodos De Síntesis
The synthesis of 2'-Deoxyribonucleoside involves the reaction of a pyridine base with a ribose sugar. The reaction is catalyzed by enzymes, and the resulting molecule is purified using chromatography. The process of synthesis is complex and requires a high level of expertise.
Aplicaciones Científicas De Investigación
2'-Deoxyribonucleoside is widely used in scientific research, particularly in the field of molecular biology. It is used to study DNA replication, transcription, and repair. The molecule is also used as a substrate for DNA polymerases, which are enzymes that catalyze the synthesis of DNA. Additionally, 2'-Deoxyribonucleoside is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various applications, including gene editing and gene therapy.
Propiedades
Número CAS |
117134-30-2 |
|---|---|
Nombre del producto |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-3-1-2-5(13-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
Clave InChI |
XXWRCZSAYAYIDH-KYXWUPHJSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
Sinónimos |
6-(beta-ribofuranosyl)picolinamide 6-BRP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
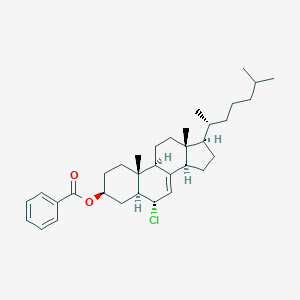
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
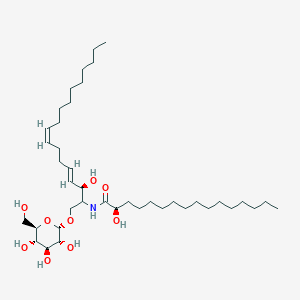
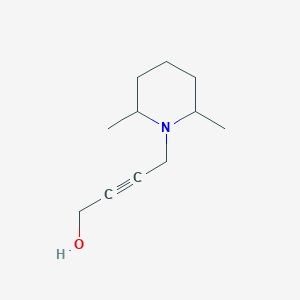
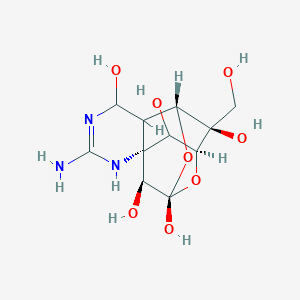
![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

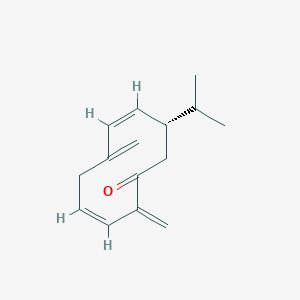
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)